Cas no 894026-31-4 (N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide)

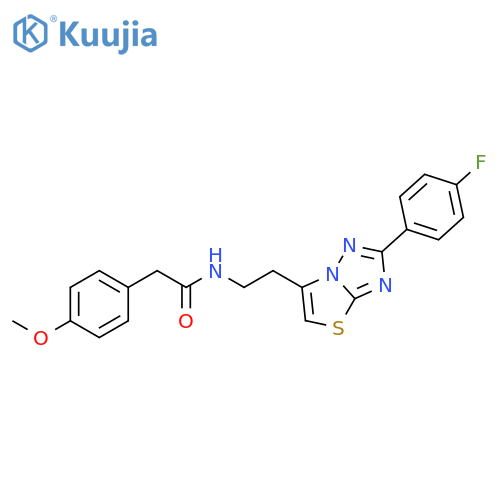

894026-31-4 structure

商品名:N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide

CAS番号:894026-31-4

MF:C21H19FN4O2S

メガワット:410.464566469193

CID:5516733

N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- Benzeneacetamide, N-[2-[2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxy-

- N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide

-

- インチ: 1S/C21H19FN4O2S/c1-28-18-8-2-14(3-9-18)12-19(27)23-11-10-17-13-29-21-24-20(25-26(17)21)15-4-6-16(22)7-5-15/h2-9,13H,10-12H2,1H3,(H,23,27)

- InChIKey: JXWZOSJLCHMKLJ-UHFFFAOYSA-N

- ほほえんだ: C1(CC(NCCC2N3C(SC=2)=NC(C2=CC=C(F)C=C2)=N3)=O)=CC=C(OC)C=C1

N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2029-0578-30mg |

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-(4-methoxyphenyl)acetamide |

894026-31-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F2029-0578-10μmol |

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-(4-methoxyphenyl)acetamide |

894026-31-4 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2029-0578-5μmol |

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-(4-methoxyphenyl)acetamide |

894026-31-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2029-0578-4mg |

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-(4-methoxyphenyl)acetamide |

894026-31-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F2029-0578-2μmol |

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-(4-methoxyphenyl)acetamide |

894026-31-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F2029-0578-20μmol |

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-(4-methoxyphenyl)acetamide |

894026-31-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2029-0578-5mg |

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-(4-methoxyphenyl)acetamide |

894026-31-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2029-0578-75mg |

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-(4-methoxyphenyl)acetamide |

894026-31-4 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F2029-0578-3mg |

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-(4-methoxyphenyl)acetamide |

894026-31-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2029-0578-50mg |

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-(4-methoxyphenyl)acetamide |

894026-31-4 | 90%+ | 50mg |

$160.0 | 2023-05-17 |

N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

894026-31-4 (N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide) 関連製品

- 1189426-16-1(Sulfadiazine-13C6)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量